N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic amide derivative characterized by:
- A 2-hydroxypropyl backbone substituted with a thiophen-3-ylmethyl group.
- An ethanediamide linkage connecting to a 4-(trifluoromethoxy)phenyl moiety. Thus, comparisons below rely on structurally related compounds from literature.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4S/c1-16(25,8-11-6-7-27-9-11)10-21-14(23)15(24)22-12-2-4-13(5-3-12)26-17(18,19)20/h2-7,9,25H,8,10H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOYLAFBNZXFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Chemical Formula : C17H20F3N2O3S
- Molecular Weight : 396.42 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide group, which is known for its antibacterial properties, and a thiophene moiety that may enhance its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures often exhibit antimicrobial properties. For instance, related sulfonamides have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Although specific data on this compound is limited, its structural similarity to known antibacterial agents suggests potential efficacy against similar pathogens.
Anticancer Potential
The compound's structural components, particularly the trifluoromethoxy group, have been associated with enhanced biological activity against cancer cell lines. Studies on related compounds indicate that modifications in the structure can lead to varying degrees of cytotoxicity against different cancer types. For example, derivatives containing the 1,2,4-oxadiazole heterocycle have demonstrated significant anticancer activity in vitro, suggesting that similar modifications in this compound could yield promising results .
The mechanism of action for this compound involves interactions with molecular targets such as enzymes and receptors. The functional groups within the compound allow it to form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological molecules. This modulation can lead to specific physiological effects, potentially impacting pathways involved in inflammation and cancer progression .
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study evaluating a series of sulfonamide derivatives found that compounds structurally similar to this one exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonamide moiety in conferring this activity. -
Anticancer Activity Assessment :
Research on oxadiazole derivatives revealed their capability to inhibit tumor growth in various cancer cell lines. The mean IC50 values for these compounds were reported around 92.4 µM, indicating moderate efficacy which suggests that further optimization of the structure could enhance potency against specific cancer types .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Sulfonamide A | Sulfonamide group | Antimicrobial | 15 |
| Oxadiazole B | 1,2,4-Oxadiazole | Anticancer | 92.4 |
| Target Compound | Thiophene & Trifluoromethoxy | Potentially Antimicrobial & Anticancer | TBD |
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Discussion of Research Findings
- Synthetic Strategies : The target compound’s ethanediamide linkage likely requires coupling agents like HATU (as in ) , while its hydroxypropyl group may necessitate protective group strategies.
- Biological Relevance : Fluorinated groups (e.g., trifluoromethoxy in the target, trifluoromethyl in T134 ) are common in CNS drugs due to blood-brain barrier penetration.
- Challenges : The absence of solubility or stability data for the target compound limits direct comparisons.
Notes
- Key limitations include missing data on the target’s chirality, pharmacokinetics, and biological targets.
- Further studies should prioritize synthesizing the compound and benchmarking it against the analogs discussed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
